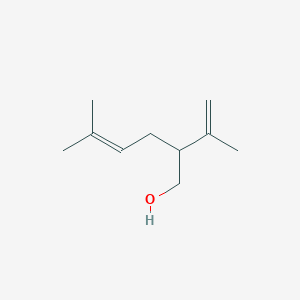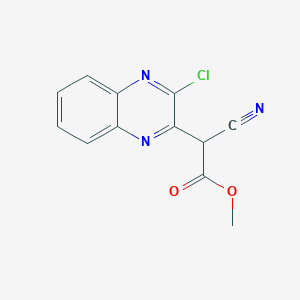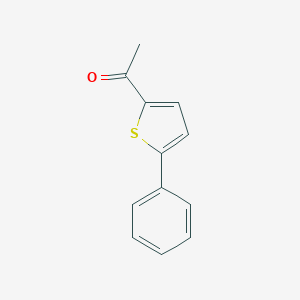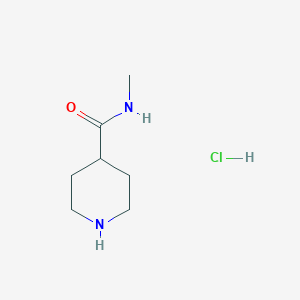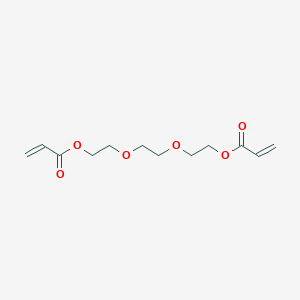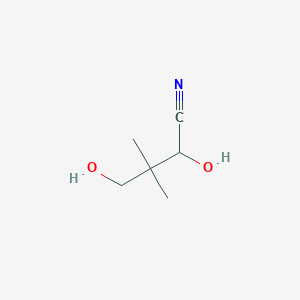
2,4-Dihydroxy-3,3-dimethylbutyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A, is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone with two methyl groups at the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of A, typically involves the reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of A, may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and distillation ensures the removal of impurities and enhances the quality of the final product .
化学反応の分析
Types of Reactions: A, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutyronitrile.
Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.
Substitution: Formation of 2,4-dialkoxy-3,3-dimethylbutyronitrile.
科学的研究の応用
A, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which A, exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying enzyme activity and metabolic pathways .
類似化合物との比較
- 2,4-Dihydroxy-3,3-dimethylbutanoate
- 2,4-Dihydroxy-3,3-dimethylbutyramide
- 2,4-Dihydroxy-3,3-dimethylbutanone
Comparison: In contrast, similar compounds like 2,4-Dihydroxy-3,3-dimethylbutanoate and 2,4-Dihydroxy-3,3-dimethylbutyramide lack the nitrile group, resulting in different chemical properties and uses .
特性
CAS番号 |
10232-92-5 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
2,4-dihydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |
InChIキー |
YRISILVEKHMLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C(C#N)O |
正規SMILES |
CC(C)(CO)C(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


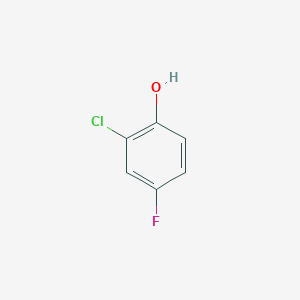
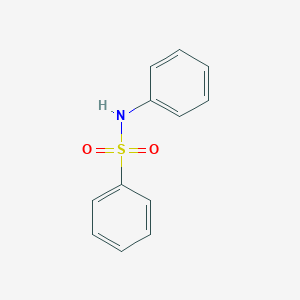
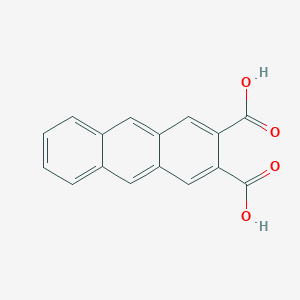
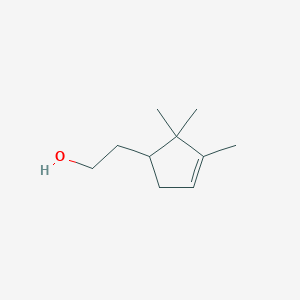
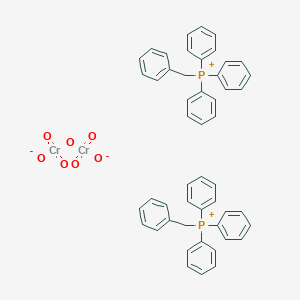
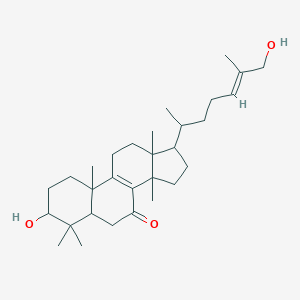
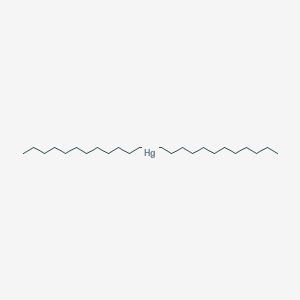
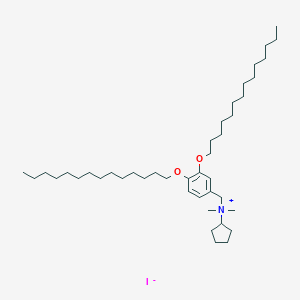
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
